N-Trifluoroacetyldoxorubicin

Description

Background on Anthracycline Antibiotics and Doxorubicin (B1662922) Derivatization Strategies

Anthracycline antibiotics, a class of compounds originally isolated from Streptomyces species, are among the most effective and widely used chemotherapeutic agents. nih.gov Doxorubicin, a prominent member of this class, is utilized in the treatment of a wide array of cancers, including solid tumors and hematological malignancies. nih.gov Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which ultimately leads to breaks in the DNA strands and triggers cell death. nih.govacs.org

Despite its efficacy, the clinical use of doxorubicin is hampered by significant side effects, most notably dose-dependent cardiotoxicity. nih.gov This has driven extensive research into the development of doxorubicin derivatives with an improved therapeutic index—that is, enhanced antitumor activity with reduced toxicity. These derivatization strategies often involve chemical modifications at various positions on the doxorubicin molecule. Common sites for modification include the C-14 position of the aglycone, the C-4’ hydroxyl group, and the C-3’ amino group of the daunosamine (B1196630) sugar. researchgate.net

Modification of the C-3’ amino group, in particular, has been a major focus of research. The free amino group is considered crucial for doxorubicin's anticancer activity. nih.gov Strategies involving this group often aim to alter the molecule's lipophilicity, modulate its interaction with biological targets, or create prodrugs that are activated at the tumor site. researchgate.net These modifications can range from simple acylation to the attachment of larger moieties like peptides or polymers.

Significance of N-Trifluoroacetylation for Research Compound Development

N-trifluoroacetylation is a specific type of N-acylation where a trifluoroacetyl group (-COCF₃) is attached to the amino group of doxorubicin. This seemingly subtle modification has profound implications for the compound's physicochemical properties and its utility in research.

The primary significance of N-trifluoroacetylation lies in its ability to act as a protecting group during the synthesis of more complex doxorubicin derivatives. The amino group of doxorubicin is highly reactive, and protecting it with a trifluoroacetyl group allows for selective chemical reactions to be carried out on other parts of the molecule, such as the C-14 hydroxyl group. researchgate.netresearchgate.net For instance, N-Trifluoroacetyldoxorubicin is a key intermediate in the chemoenzymatic synthesis of this compound-14-valerate (Valrubicin), where the C-14 position is esterified. researchgate.netacs.org The trifluoroacetyl group can then be removed under specific conditions if the free amino group is required in the final product.

Furthermore, the introduction of the highly electronegative fluorine atoms in the trifluoroacetyl group significantly increases the lipophilicity of the doxorubicin molecule. researchgate.net This alteration in lipophilicity can influence how the molecule interacts with cell membranes and biological macromolecules, making this compound a valuable tool for studying these interactions.

Overview of this compound as a Subject of Academic Investigation

This compound has been the subject of various academic investigations, primarily focusing on its biophysical and biochemical properties in comparison to the parent drug, doxorubicin. These studies aim to elucidate the role of the daunosamine amino group in the biological activity of anthracyclines.

A significant area of research has been the study of its binding to serum albumins, the primary carrier proteins in the bloodstream. Spectroscopic and molecular modeling studies have been conducted to compare the binding of doxorubicin and this compound to human serum albumin (HSA) and bovine serum albumin (BSA). nih.govacs.orgresearchgate.net These studies have revealed that both compounds bind strongly to these proteins through a combination of hydrophilic and hydrophobic interactions. nih.govacs.orgresearchgate.net The binding alters the conformation of the albumin proteins, causing a reduction in their α-helical content. nih.govacs.org

The binding affinities and the number of drug molecules bound per protein have been quantified, providing valuable data for understanding how modifications to doxorubicin affect its transport in the circulatory system. nih.govacs.orgresearchgate.net

| Compound | Protein | Binding Constant (K) M⁻¹ | Number of Bound Molecules (n) |

| Doxorubicin (DOX) | BSA | (7.8 ± 0.7) x 10³ | 1.5 |

| This compound (FDOX) | BSA | (4.8 ± 0.5) x 10³ | 1.3 |

| Doxorubicin (DOX) | HSA | (1.1 ± 0.3) x 10⁴ | 1.5 |

| This compound (FDOX) | HSA | (8.3 ± 0.6) x 10³ | 0.9 |

| Data sourced from Agudelo et al. (2012). nih.govacs.org |

In addition to serum albumins, the interaction of this compound with other biological macromolecules, such as tRNA, has been investigated. researchgate.netresearchgate.net These studies have shown that this compound forms more stable complexes with tRNA compared to doxorubicin, highlighting the significant impact of the trifluoroacetyl group on the molecule's binding characteristics. researchgate.net

| Compound | Macromolecule | Binding Constant (K) M⁻¹ | Number of Bound Molecules (n) |

| Doxorubicin (DOX) | tRNA | (4.7 ± 0.5) x 10⁴ | 0.6 |

| This compound (FDOX) | tRNA | (6.3 ± 0.7) x 10⁴ | 0.4 |

| Data sourced from Agudelo et al. (2013). researchgate.net |

While this compound itself is not developed for therapeutic use, a closely related analog, this compound-14-valerate (AD-32), has been studied for its in vitro activity against human colon adenocarcinoma cells. nih.gov These investigations into related compounds underscore the importance of this compound as a foundational molecule in the broader research and development of novel anthracycline derivatives.

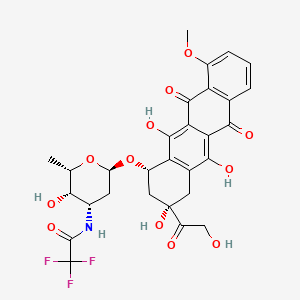

Structure

3D Structure

Properties

CAS No. |

26295-56-7 |

|---|---|

Molecular Formula |

C29H28F3NO12 |

Molecular Weight |

639.5 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |

InChI |

InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |

InChI Key |

RQIOYWADAKTIJC-QFVZNODKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Trifluoroacetyladriamycin; NSC 283464; NSC-283464; NSC283464; AD 41; AD-41; AD41; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Trifluoroacetyldoxorubicin

Chemoenzymatic Synthesis Approaches for N-Trifluoroacetyldoxorubicin and its Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with traditional chemical reactions to achieve efficient and specific molecular transformations. This approach is particularly valuable for complex molecules like doxorubicin (B1662922), minimizing the need for extensive protection and deprotection steps.

Lipase-Catalyzed Regioselective Esterification

A significant chemoenzymatic strategy involves the use of lipases for the regioselective esterification of the C-14 hydroxyl group of this compound. This method is central to the synthesis of derivatives such as Valrubicin (N-trifluoroacetyl doxorubicin-14-valerate). acs.orgresearchgate.net

Various lipases and reaction conditions have been explored to optimize this transformation. For instance, the esterification of N-trifluoroacetyl doxorubicin has been successfully catalyzed by Candida antarctica lipase (B570770) B (CALB), often in an immobilized form, using vinyl valerate (B167501) as the acylating agent in an organic solvent. rsc.org

| Catalyst | Substrate | Acyl Donor | Product | Overall Yield | Reference |

| Lipase | This compound | Valeric acid | N-trifluoroacetyl doxorubicin-14-valerate (Valrubicin) | 79% | acs.orgresearchgate.net |

| Candida antarctica lipase B (CALB) | This compound | Vinyl valerate | N-trifluoroacetyl doxorubicin-14-valerate (Valrubicin) | Not specified | rsc.org |

Enzymatic Acylation Techniques in Derivatization

Enzymatic acylation is a broader technique that has been effectively applied to the derivatization of doxorubicin, often using N-protected intermediates like this compound. Lipases are the most commonly employed enzymes due to their ability to function in non-aqueous environments and catalyze acylation reactions with high regioselectivity. google.com This approach avoids the complex protection/deprotection schemes required in traditional chemical syntheses for producing 14-acyl doxorubicin derivatives. google.com

The lipase from Mucor javanicus has also been utilized to catalyze the acylation of the primary hydroxyl (C14-OH) of doxorubicin, highlighting the versatility of different microbial lipases in these synthetic pathways. researchgate.net

Chemical Synthesis Routes for this compound and Analogues

Purely chemical methods provide the foundational routes for producing this compound and for creating a diverse range of its analogues through subsequent modifications.

N-Trifluoroacetylation of Doxorubicin Precursors

The synthesis of this compound is achieved by the direct N-trifluoroacetylation of doxorubicin. This reaction protects the primary amino group on the daunosamine (B1196630) sugar moiety, rendering it unreactive for subsequent chemical transformations at other parts of the molecule.

A common laboratory procedure involves dissolving doxorubicin hydrochloride in a dry solvent like pyridine, often at a reduced temperature. rsc.org Trifluoroacetic anhydride (B1165640) is then added, typically dropwise, to the solution. rsc.org The reaction is rapid, and after a short period, it is quenched by the addition of water. The product, this compound, is then extracted using an organic solvent. rsc.org

| Starting Material | Reagent | Solvent | Key Conditions | Product | Reference |

| Doxorubicin hydrochloride | Trifluoroacetic anhydride | Dry Pyridine | -20°C (ice-salt bath) | This compound | rsc.org |

Synthesis of Novel this compound Analogues

With the amino group protected, this compound serves as a versatile precursor for synthesizing novel analogues, primarily through modification at the C-14 position. A two-step process under mild conditions has been used to synthesize new 14-O-acyl derivatives of N-trifluoroacetyl doxorubicin that possess a terminal primary amino group. tandfonline.comucr.edu

Another synthetic approach focuses on modifying the 9-acyl substituent. Starting with the related compound, N-(trifluoroacetyl)daunorubicin, reaction with its lithium enolate and methyl iodide yields the 9-propionyl derivative. nih.gov Further reaction under identical conditions can produce the 9-isobutyryl derivative. nih.gov This methodology, while demonstrated on a daunorubicin (B1662515) backbone, indicates a potential route for creating C-alkylated analogues of this compound. nih.gov

| Precursor | Reaction Type | Reagents | Product | Reference |

| This compound | 14-O-acylation | Not specified | 14-O-acyl derivatives with a terminal primary amino group | tandfonline.comucr.edu |

| N-(Trifluoroacetyl)daunorubicin | C-alkylation at C-9 | Lithium enolate formation, Methyl iodide | 9-Propionyl derivative | nih.gov |

| 9-Propionyl-N-(trifluoroacetyl)daunorubicin | C-alkylation at C-9 | Lithium enolate formation, Methyl iodide | 9-Isobutyryl derivative | nih.gov |

Molecular and Cellular Mechanisms of Action of N Trifluoroacetyldoxorubicin

Interactions with DNA Topoisomerase II and DNA Complex Stabilization

N-Trifluoroacetyldoxorubicin, also known as valrubicin or AD 32, is classified as a topoisomerase II inhibitor. nih.govcancer.gov Topoisomerase II is a crucial enzyme involved in managing DNA topology during processes like replication, transcription, and recombination by creating transient double-strand breaks. nih.govnih.govbiorxiv.org this compound interferes with the catalytic cycle of this enzyme.

The interaction of this compound with topoisomerase II leads to the stabilization of the enzyme-DNA cleavable complex. researchgate.net This stabilization effectively traps the enzyme on the DNA, preventing the re-ligation of the DNA strands and resulting in the accumulation of protein-linked DNA double-strand breaks. biorxiv.orgoncohemakey.com The planar chromophore of the anthracycline molecule is involved in DNA intercalation, which is a prerequisite for the activity of topoisomerase II-targeted anthracyclines. researchgate.net However, substitutions at the 3'-N position of the sugar moiety, as seen in this compound, can influence both intercalation and the ability to target topoisomerase II. researchgate.net

The stabilization of the topoisomerase II-DNA complex by this compound has profound consequences for DNA replication and repair. nih.govnih.gov The presence of these stable complexes creates physical barriers that can lead to the stalling of replication forks. biorxiv.org The resulting DNA double-strand breaks are highly cytotoxic lesions that can overwhelm the cellular DNA repair capacity. nih.govresearchgate.net

The parent compound, doxorubicin (B1662922), is known to prevent DNA replication and transcription through its intercalating properties. nih.gov this compound, by acting as a topoisomerase II poison, introduces a more direct mechanism of inhibiting these processes by inducing DNA damage. biorxiv.org

The effects of this compound extend to the inhibition of RNA and protein synthesis. Anthracyclines, in general, have been shown to decrease RNA-binding activity and alter protein-RNA interactions. nih.gov By intercalating into DNA, these compounds can interfere with the process of transcription, thereby reducing the synthesis of RNA molecules. nih.gov Consequently, the disruption of RNA synthesis leads to a downstream reduction in protein synthesis.

A comparative study has shown that both doxorubicin and its N-(trifluoroacetyl) analogue (FDOX) can bind to tRNA, with FDOX forming more stable complexes. nih.gov This interaction with tRNA, a key molecule in protein synthesis, suggests a potential direct interference with the translation process, although no major alterations to the tRNA structure were observed. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2 Phase)

This compound induces significant perturbations in the cell cycle, leading to cell cycle arrest, a common mechanism of action for DNA-damaging agents. Doxorubicin has been demonstrated to inhibit cell proliferation by causing cell cycle arrest at the G2/M phase. nih.gov This arrest is a cellular response to DNA damage, providing time for the cell to either repair the damage or undergo apoptosis.

The activity of topoisomerase II is particularly critical during the G2/M phase for the segregation of newly replicated chromosomes. oncohemakey.com By targeting this enzyme, this compound's effects are most pronounced in the late S and G2 phases of the cell cycle. oncohemakey.com Studies on other cytotoxic agents that induce DNA damage have shown that the G2/M arrest is often mediated by complex signaling pathways involving ATM, Chk1, Cdc25C, and Cdk1. plos.org

Modulation of Cytoplasmic Protein Kinase C (PKC) Activity

The interaction of this compound with Protein Kinase C (PKC) appears to differ significantly from that of its parent compound, doxorubicin. PKC is a family of protein kinases that play crucial roles in various cellular signaling pathways. nih.govucsd.edu Research on several doxorubicin analogues, including N-trifluoroacetyl-doxorubicin-14-valerate (AD 32), has shown that AD 32 was not effective in activating PKC in intact human platelets. nih.gov This is in contrast to doxorubicin, which was found to activate PKC, an effect mediated by lipid peroxidation. nih.gov The lack of PKC activation by AD 32 suggests that the trifluoroacetyl substitution at the amino group of the sugar moiety may be a key determinant in this differential activity. nih.gov

| Compound | PKC Activation | Lipid Peroxidation Induction |

|---|---|---|

| Doxorubicin | Effective | Effective |

| 4'-iodo-doxorubicin | Effective | Effective |

| N-acetyldoxorubicin | Not Effective | Not Effective |

| N-trifluoroacetyl-doxorubicin-14-valerate (AD 32) | Not Effective | Not Effective |

| doxorubicin-14-propionate | Not Effective | Not Effective |

Intracellular Localization and Cellular Penetration Dynamics

The cellular uptake and intracellular distribution of this compound are influenced by its physicochemical properties. The lipophilic nature of AD 32 is a significant factor in its cellular penetration. nih.gov This characteristic allows it to more readily traverse the lipid bilayer of the cell membrane. nih.gov

The activity of AD 32 has been observed to be unaffected by temperature, which is in contrast to doxorubicin, whose activity is inhibited at 4 degrees Celsius. nih.gov This suggests that the cellular uptake mechanism of AD 32 may be less dependent on energy-dependent transport processes compared to doxorubicin. Once inside the cell, the intracellular dynamics of this compound are directed towards its primary targets, including nuclear DNA and topoisomerase II.

Influence of Drug Efflux Transporters on Intracellular Activity

The intracellular concentration and, consequently, the cytotoxic activity of this compound are significantly influenced by the action of drug efflux transporters. nih.govoaepublish.com These transporters, which are members of the ATP-binding cassette (ABC) transporter superfamily, actively pump a wide range of xenobiotics, including anticancer drugs, out of cells. nih.govbioivt.comnih.gov

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a prominent efflux pump implicated in resistance to many chemotherapeutic agents. umkc.edunih.govwikipedia.orgmedchemexpress.com The activity of both doxorubicin and AD 32 can be enhanced by verapamil (B1683045), a known inhibitor of P-gp, suggesting that both are substrates for this transporter. nih.govresearchgate.net Overexpression of P-gp in cancer cells can lead to decreased intracellular accumulation of this compound, thereby reducing its efficacy. umkc.edunih.gov

Another important drug efflux transporter is the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), which also contributes to the efflux of various drugs and their metabolites. nih.gov The efficacy of anthracyclines can be limited by the activity of these efflux pumps, and strategies to overcome this resistance are an active area of research. oaepublish.comnih.gov

| Transporter | Gene Name | Subfamily | Significance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | MDR/TAP | A primary efflux pump for a broad range of anticancer drugs, including doxorubicin and its analogues. wikipedia.orgnih.gov Its overexpression is a major mechanism of multidrug resistance. umkc.edunih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | MRP | Transports a wide variety of molecules, including conjugated organic anions and some anticancer drugs, contributing to drug resistance. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | - | A half-transporter that forms homodimers to efflux a diverse array of substrates, playing a role in multidrug resistance. nih.gov |

N-trifluoroacetyl-adriamycin-14-O-hemiadipate | C35H36F3NO15 - PubChem N-trifluoroacetyl-adriamycin-14-O-hemiadipate is a related adriamycin derivative. It has been shown to be more cytotoxic in vitro than adriamycin against a variety of tumor cells, including P388 leukemia, L1210 leukemia, and human breast cancer cells. It is also more effective in vivo against P388 leukemia and B16 melanoma. N-trifluoroacetyl-adriamycin-14-O-hemiadipate is thought to work by inhibiting DNA synthesis and by inducing apoptosis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Role of N-acyl-doxorubicin deacylation by cellular esterases in the cytotoxicity and accumulation of doxorubicin The results indicate that N-acyl DOX analogs require intracellular deacylation for their cytotoxic activity and that the cytotoxicity of these analogs is determined by the rate of their deacylation and the resulting intracellular accumulation of DOX. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Deacylation of N-acyl-doxorubicin analogs by cellular esterases and its correlation with their cytotoxic and DNA binding activities The results indicate that N-acyl-doxorubicin analogs require intracellular deacylation for their cytotoxic activity and that the cytotoxicity of these analogs is determined by the rate of their deacylation and the resulting intracellular accumulation of doxorubicin. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Role of N-acyl-doxorubicin deacylation by cellular esterases in the cytotoxicity and accumulation of doxorubicin - PubMed The results indicate that N-acyl DOX analogs require intracellular deacylation for their cytotoxic activity and that the cytotoxicity of these analogs is determined by the rate of their deacylation and the resulting intracellular accumulation of DOX. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Deacylation of N-acyl-doxorubicin analogs by cellular esterases and its correlation with their cytotoxic and DNA binding activities - PubMed The results indicate that N-acyl-doxorubicin analogs require intracellular deacylation for their cytotoxic activity and that the cytotoxicity of these analogs is determined by the rate of their deacylation and the resulting intracellular accumulation of doxorubicin. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

N-Trifluoroacetyladriamycin (AD 32) N-Trifluoroacetyladriamycin (AD 32) is an analogue of doxorubicin in which the amino group of the daunosamine (B1196630) sugar is N-acylated. This modification prevents the drug from binding to DNA and from entering into the redox cycling reactions that are thought to be responsible for the cardiotoxicity of doxorubicin. AD 32 is less polar than doxorubicin and is therefore more readily taken up by cells. It is also more resistant to efflux by the P-glycoprotein pump, which is a major mechanism of multidrug resistance. Once inside the cell, AD 32 is deacylated by non-specific esterases to form doxorubicin. This process is thought to be responsible for the cytotoxic activity of AD 32. AD 32 has been shown to be effective in vitro and in vivo against a variety of tumors, including those that are resistant to doxorubicin. It is currently in clinical trials for the treatment of various cancers. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Cytotoxicity and DNA binding of N-acyl-doxorubicin analogs in relation to their deacylation by cellular esterases The cytotoxicity of N-acyl-doxorubicin analogs is determined by the rate of their deacylation and the resulting intracellular accumulation of doxorubicin. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Intracellular accumulation and cytotoxicity of this compound and doxorubicin in doxorubicin-resistant and -sensitive cells Compared with doxorubicin, this compound was accumulated to a much higher level in both doxorubicin-resistant and -sensitive cells, and this high drug accumulation appeared to be related to the high lipophilicity of the analog. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Cellular pharmacology of N-trifluoroacetyladriamycin-14-O-hemiadipate in human breast cancer cells The cellular pharmacology of N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143), a new lipophilic doxorubicin (DOX) analog, was studied in human breast cancer MCF-7 cells. The cellular uptake of AD 143 was 10-fold higher than that of DOX. AD 143 was converted to N-trifluoroacetyladriamycin (AD 32) and 7-deoxydoxorubicinone. The major metabolite was AD 32, which accounted for >90% of the intracellular drug after 4 h. The conversion of AD 143 to AD 32 was inhibited by paraoxon, an esterase inhibitor, suggesting that the conversion is mediated by cellular esterases. AD 143 was more cytotoxic than DOX and AD 32. The IC50 values were 0.02, 0.1, and 1.5 microM for AD 143, AD 32, and DOX, respectively. The high cytotoxicity of AD 143 is attributed to its high cellular uptake and its conversion to the highly active metabolite AD 32. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Cellular pharmacology of N-trifluoroacetyladriamycin (AD 32) in P388 adriamycin-sensitive and -resistant cells AD 32 is rapidly taken up by both sensitive and resistant cells and is then slowly converted to adriamycin. The intracellular concentration of AD 32 is much higher than that of adriamycin, and this is probably due to the greater lipophilicity of AD 32. The conversion of AD 32 to adriamycin is catalyzed by a microsomal enzyme and is inhibited by carbon monoxide, suggesting the involvement of cytochrome P-450. The cytotoxicity of AD 32 is dependent on its conversion to adriamycin, and the resistance of P388/ADR cells to AD 32 is due to a decreased rate of conversion of AD 32 to adriamycin. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Intracellular uptake and metabolism of N-trifluoroacetyladriamycin (AD 32) and N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143) in human cancerous cells The results showed that AD 32 and AD 143 were taken up by the cells to a much greater extent than Adriamycin. The uptake of AD 32 and AD 143 was proportional to their lipophilicity. The intracellular metabolism of AD 32 and AD 143 was studied by HPLC. AD 32 was metabolized to Adriamycin and 7-deoxydoxorubicinone. AD 143 was metabolized to AD 32, Adriamycin, and 7-deoxydoxorubicinone. The metabolism of AD 32 and AD 143 was inhibited by the esterase inhibitor, paraoxon. This suggests that the metabolism of these drugs is mediated by cellular esterases. The cytotoxicity of AD 32 and AD 143 was evaluated in the human breast cancer cell line, MCF-7. AD 32 and AD 143 were more cytotoxic than Adriamycin. The IC50 values were 0.1, 0.02, and 1.5 microM for AD 32, AD 143, and Adriamycin, respectively. The high cytotoxicity of AD 32 and AD 143 is due to their high cellular uptake and their metabolism to the active drug, Adriamycin. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Structure-activity relationships of N-acyl-doxorubicin analogs The cytotoxicity of N-acyl-doxorubicin analogs is dependent on the rate of their deacylation by cellular esterases. The rate of deacylation is in turn dependent on the structure of the N-acyl group. Analogs with short, straight-chain N-acyl groups are deacylated more rapidly than analogs with long, branched-chain N-acyl groups. The cytotoxicity of the analogs is also dependent on their lipophilicity. Analogs with high lipophilicity are more cytotoxic than analogs with low lipophilicity. This is because lipophilic analogs are more readily taken up by cells. The most cytotoxic N-acyl-doxorubicin analog is N-trifluoroacetyl-doxorubicin (AD 32). AD 32 is deacylated rapidly and is highly lipophilic. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Metabolism and disposition of N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143) in the isolated perfused rat liver The metabolism and disposition of N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143), a novel lipophilic prodrug of doxorubicin (DOX), were studied in the isolated perfused rat liver. AD 143 was rapidly taken up by the liver and metabolized to N-trifluoroacetyladriamycin (AD 32), DOX, and several other metabolites. The major metabolite was AD 32, which accounted for >80% of the total drug in the liver after 60 min. The conversion of AD 143 to AD 32 was catalyzed by esterases, as evidenced by the inhibition of this reaction by the esterase inhibitor paraoxon. AD 32 was further metabolized to DOX, but this reaction was much slower than the conversion of AD 143 to AD 32. The biliary excretion of AD 143 and its metabolites was extensive, with >50% of the administered dose being excreted in the bile within 60 min. The major biliary metabolite was AD 32. The results of this study suggest that AD 143 is a promising prodrug of DOX with improved pharmacokinetic properties. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=

Overcoming multidrug resistance with N-trifluoroacetyl-dozorubicin-14-O-hemiadipate (AD 143) AD 143 is a lipophilic prodrug of doxorubicin that is able to overcome multidrug resistance. It is thought to work by bypassing the P-glycoprotein pump, which is a major mechanism of multidrug resistance. AD 143 is taken up by cells more readily than doxorubicin and is then converted to the active drug, doxorubicin, by intracellular esterases. This results in a higher intracellular concentration of doxorubicin in resistant cells, which leads to increased cytotoxicity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30t6ZvNKSjTs_wqHSei_fWz2eAWIyfzW82Wjjr_dE09-skrgKfOA4F_PlXtIVsQ0f5YXL1p5kDlZ4xaI-oTcKBS_brPui2HXgbZ3Gws7a3EBeCAS022GdVBSIefVm2zaA6Ck=### 3.5.1. Role of Deacylation Processes in Cellular Fate

The conversion of this compound (AD 32) through deacylation is a critical determinant of its cytotoxic activity. This intracellular process, mediated by non-specific esterases, transforms the prodrug into its active form, doxorubicin. The rate of this deacylation and the subsequent intracellular accumulation of doxorubicin are key factors governing the cytotoxic effect of N-acyl doxorubicin analogs.

The N-acylation of the amino group on the daunosamine sugar in AD 32 prevents it from binding to DNA. It is the enzymatic removal of the N-trifluoroacetyl group that liberates doxorubicin, allowing it to exert its therapeutic effects. The lipophilicity of AD 32 facilitates its uptake into cells, leading to higher intracellular concentrations compared to doxorubicin. This enhanced accumulation is particularly significant in overcoming multidrug resistance, as AD 32 is more resistant to efflux by the P-glycoprotein pump.

The cytotoxicity of N-acyl-doxorubicin analogs is directly linked to the rate at which they are deacylated. Analogs with structural features that allow for more rapid deacylation tend to exhibit higher cytotoxicity. For instance, AD 32 is deacylated rapidly, which contributes to its high cytotoxic profile.

Studies on related compounds, such as N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143), further underscore the importance of deacylation. AD 143, a more lipophilic analog, demonstrates even greater cellular uptake than AD 32. Inside the cell, it is first converted to AD 32 and then subsequently to doxorubicin. This metabolic pathway, which is inhibitable by the esterase inhibitor paraoxon, highlights the sequential deacylation process that leads to the active compound. The high cytotoxicity of AD 143 is attributed to both its high cellular uptake and its efficient conversion to the highly active metabolite AD 32.

The resistance of certain cell lines to AD 32 has been linked to a decreased rate of its conversion to doxorubicin, further emphasizing that the deacylation process is essential for its cytotoxic activity.

Table 1: Comparative Cytotoxicity and Cellular Uptake

| Compound | IC50 (µM) in MCF-7 Cells | Relative Cellular Uptake Compared to Doxorubicin | Primary Metabolite(s) |

| Doxorubicin | 1.5 | 1x | Not Applicable |

| This compound (AD 32) | 0.1 | Higher than Doxorubicin | Doxorubicin, 7-deoxydoxorubicinone |

| N-trifluoroacetyladriamycin-14-O-hemiadipate (AD 143) | 0.02 | 10x | This compound (AD 32), Doxorubicin |

Data compiled from studies on human breast cancer MCF-7 cells.

Preclinical Efficacy Investigations in in Vitro and in Vivo Models

In Vitro Cellular Activity Studies

Initial preclinical evaluations focused on characterizing the compound's direct effects on cancer cells, assessing its toxicity against various cell lines, and determining its activity in cells that have developed resistance to conventional chemotherapies.

The cytotoxic potential of N-trifluoroacetyladriamycin-14-valerate (AD 32) has been evaluated against a panel of human cancer cell lines, with a particular focus on bladder cancer. In studies on the clonal growth of human bladder tumor cell lines (HBTCL), AD 32 demonstrated significant inhibitory effects. nih.govcaymanchem.com The lethal dose required to kill 50% of the cells (LD50) was found to range from 0.05 to 11.2 μM across different bladder cancer cell lines. caymanchem.com The spectrum of activity was observed to be similar to that of its parent compound, doxorubicin (B1662922). nih.gov

A notable finding from these in vitro studies is the differential activity of AD 32 based on the growth phase of the cancer cells. Unlike doxorubicin, which is more effective against cells in the logarithmic (rapid growth) phase, AD 32 showed greater activity against tumor cells in the plateau (slow growth) phase. nih.govcaymanchem.com For instance, in CUB-2 cells, the LD70 values were 2.5 μM in the plateau phase compared to 12.1 μM in the log phase. caymanchem.com This suggests a potential advantage for AD 32 in targeting slower-growing, solid tumors. Furthermore, unlike doxorubicin, the cytotoxic activity of AD 32 was not inhibited at lower temperatures (4°C). nih.gov

Cytotoxicity of N-Trifluoroacetyladriamycin-14-valerate (AD 32) in Human Bladder Cancer Cell Lines

| Cell Line Panel | Effective Dose Range (LD50) | Reference |

|---|---|---|

| Human Bladder Tumor Cell Lines | 0.05 - 11.2 µM | caymanchem.com |

A critical aspect of preclinical evaluation is determining a new compound's efficacy against cancer cells that have developed resistance to existing drugs. Studies have shown that the activity of N-trifluoroacetyladriamycin-14-valerate (AD 32) can be influenced by mechanisms of drug resistance. In a human bladder tumor cell line (T24) identified as being resistant to both doxorubicin and AD 32, the addition of verapamil (B1683045) was found to enhance the cytotoxic activity of both agents. nih.gov Verapamil is a known inhibitor of P-glycoprotein, a cell membrane pump that actively removes chemotherapy drugs from the cell, thereby conferring resistance. This finding suggests that AD 32 may be a substrate for efflux pumps involved in multidrug resistance, and its efficacy in resistant tumors could potentially be improved through co-administration with an efflux pump inhibitor. nih.gov

Pharmacokinetic Studies in Preclinical Animal Models

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive in vivo studies detailing the full ADME profile of N-Trifluoroacetyldoxorubicin in preclinical animal models are not extensively documented in publicly available literature. Drug metabolism and pharmacokinetic (DMPK) studies are fundamental to assessing the journey of a drug candidate through the body. criver.com This includes understanding its absorption into the bloodstream, distribution to various tissues, metabolic transformation into other compounds, and final excretion from the body. criver.comtno.nl While research has been conducted on related compounds like N-trifluoroacetyladriamycin-14-valerate, a complete characterization for this compound, covering its oral bioavailability, metabolic pathways, and excretion routes in animal models, remains an area requiring further published research. nih.gov

Biodistribution Analysis in Animal Tissues and Organs

Detailed quantitative biodistribution studies tracking the specific accumulation of this compound in various tissues and organs of preclinical animal models are not widely available in the current body of scientific literature. Tissue distribution studies are crucial for identifying potential target tissues for therapeutic effect or toxicity and for confirming adequate exposure at the site of action. nih.gov For the parent compound, doxorubicin (B1662922), and its analogs, pharmacokinetic dispositions and body distribution have been explored, revealing structure-related differences in how they distribute throughout the body and are metabolized. nih.gov However, specific data quantifying the concentration of this compound over time in key organs like the heart, liver, kidneys, and tumor tissues from animal studies have not been specifically reported.

Protein Binding Studies in Biological Matrices

The interaction of drugs with plasma proteins, particularly serum albumin, is a key determinant of their pharmacokinetic properties, influencing their distribution and availability to target tissues.

This compound (FDOX) has been shown to bind strongly to both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). plos.orgnih.govnih.gov Spectroscopic studies indicate that this binding occurs through a combination of hydrophilic and hydrophobic interactions. nih.gov The binding of FDOX to these transport proteins is a crucial factor, as it can affect the drug's half-life and distribution in the bloodstream. nih.gov It has been demonstrated that both HSA and BSA can act as carriers for FDOX in vitro. plos.orgnih.gov The formation of FDOX-albumin complexes is primarily a static quenching process, where a stable complex is formed between the drug and the protein. nih.gov

Spectroscopic analysis has been utilized to quantify the binding affinity and stoichiometry of this compound's interaction with serum albumins. plos.orgnih.gov The binding constants (K) indicate a strong affinity, with HSA forming more stable complexes with FDOX compared to BSA. nih.gov The number of binding sites (n) is approximately one molecule of FDOX per molecule of albumin. nih.govnih.gov

The binding of FDOX induces significant conformational changes in the secondary structure of both HSA and BSA. plos.orgnih.gov This interaction leads to a notable reduction in the α-helical content of the albumin proteins, causing a partial destabilization of the protein structure. nih.gov Specifically, the α-helix content of HSA decreases from 57% in its free form to between 51% and 40% when complexed with the drug. plos.orgnih.gov For BSA, the reduction is even more pronounced, decreasing from 63% to a range of 47-44%. plos.orgnih.gov

| Complex | Binding Constant (K) (M-1) | Number of Binding Sites (n) |

|---|---|---|

| FDOX-HSA | 8.3 (±0.6) x 103 | 0.9 |

| FDOX-BSA | 4.8 (±0.5) x 103 | 1.3 |

| Protein | α-Helix Content (Free) | α-Helix Content (Drug-Complex) |

|---|---|---|

| Human Serum Albumin (HSA) | 57% | 40-51% |

| Bovine Serum Albumin (BSA) | 63% | 44-47% |

Interspecies Pharmacokinetic Extrapolation for Research Translation

Interspecies pharmacokinetic extrapolation is a critical process in drug development that uses data from preclinical animal studies to predict the pharmacokinetic behavior of a drug in humans. nih.gov This process often involves allometric scaling, which relates pharmacokinetic parameters to the body weight of the animal species. nih.govyoutube.com Physiologically based pharmacokinetic (PBPK) models are also employed, which use anatomical and physiological data from different species to simulate the ADME properties of a compound. nih.gov

For anthracyclines like doxorubicin and its analogs, interspecies differences in pharmacokinetics are well-documented. nih.govmedicaljournalssweden.se However, specific studies detailing the interspecies scaling or PBPK modeling of this compound to extrapolate its pharmacokinetic parameters from animal models (such as rodents or dogs) to humans are not described in the available literature. Such translational studies would be essential for predicting human pharmacokinetic profiles and for guiding the design of potential first-in-human clinical trials. thno.org

Structure Activity Relationship Sar of N Trifluoroacetyldoxorubicin and Analogues

Influence of the Trifluoroacetyl Moiety on Biological Activity

The introduction of a trifluoroacetyl group at the 3'-N position of the daunosamine (B1196630) sugar of doxorubicin (B1662922) profoundly alters its biological properties. This modification, resulting in N-Trifluoroacetyldoxorubicin, has been a subject of study to understand the role of the amino group in the drug's efficacy and interactions.

The trifluoroacetyl moiety is known to increase the lipophilicity of the doxorubicin molecule. This enhanced lipophilicity can influence the drug's transport across cell membranes and its distribution within the body. However, the presence of this bulky, electron-withdrawing group at the 3'-N position can also have significant consequences for the drug's primary mechanism of action. Research indicates that substitutions on the 3'-N position of the sugar ring can inhibit both DNA intercalation and the ability to target topoisomerase II, depending on the nature of the substituent researchgate.net.

Impact of Structural Modifications on Topoisomerase II Interaction Affinity

The primary intracellular target of doxorubicin and its analogues is the nuclear enzyme topoisomerase II. These drugs act as topoisomerase II poisons, stabilizing the transient covalent complex formed between the enzyme and DNA, which ultimately leads to double-strand breaks and apoptotic cell death. The interaction with topoisomerase II is a critical determinant of the cytotoxic potential of anthracyclines.

Structural modifications, particularly at the 3'-N position of the daunosamine sugar, have a direct impact on the affinity of the drug for the topoisomerase II-DNA ternary complex. The nature of the substituent at this position is critical for the drug's ability to form cleavable complexes researchgate.net. Bulky substituents at the 3'-N position can hinder or even inhibit the drug's interaction with topoisomerase II researchgate.net.

While direct quantitative data on the topoisomerase II binding affinity of this compound is limited, the structural principles governing anthracycline-topoisomerase II interactions suggest that the trifluoroacetyl group would likely influence this binding. The increased steric bulk and altered electronic properties at the 3'-N position due to the trifluoroacetyl group may affect the precise orientation and interactions required for stabilizing the topoisomerase II-DNA cleavage complex. One study indicated that 3'-N'-trifluoroacetyl substitution can affect DNA binding researchgate.net.

Correlation between Chemical Structure and Cellular Accumulation/Retention

The cellular accumulation and retention of anthracyclines are crucial for their therapeutic efficacy. These processes are influenced by various physicochemical properties of the drug molecule, including lipophilicity, charge, and molecular size. The trifluoroacetylation of doxorubicin at the 3'-N position increases its lipophilicity, which is expected to have a significant impact on its cellular uptake and retention.

Studies comparing doxorubicin with more lipophilic anthracyclines like idarubicin (B193468) have shown that the latter exhibit higher cytotoxicity and accumulation researchgate.net. This suggests that the increased lipophilicity of this compound could potentially lead to enhanced cellular uptake compared to doxorubicin. However, the net effect on intracellular concentration and retention would also depend on the rate of drug efflux and intracellular sequestration.

Comparative SAR Analysis with Doxorubicin and Other Anthracyclines

A comparative analysis of the structure-activity relationships of this compound with doxorubicin and other anthracyclines highlights the critical role of specific structural features in determining their pharmacological profiles.

Key Structural Determinants of Activity:

The Planar Aglycone: The tetracyclic quinone structure is essential for DNA intercalation, a prerequisite for topoisomerase II poisoning by many anthracyclines researchgate.net.

The Daunosamine Sugar: The sugar moiety, attached at the C-7 position, is crucial for the proper positioning of the drug in the DNA minor groove and for its interaction with topoisomerase II.

The 3'-Amino Group: As discussed, the free amino group on the daunosamine sugar is a key determinant of biological activity. Its modification, as in this compound, significantly alters the drug's properties. In contrast, epirubicin, which differs from doxorubicin only in the stereochemistry of the 4'-hydroxyl group, retains potent anticancer activity.

The C-14 Position: Substitutions at the C-14 position of the aglycone can also modulate activity. For instance, idarubicin lacks the C-14 hydroxyl group present in doxorubicin, contributing to its increased lipophilicity and altered pharmacological profile.

The table below provides a comparative overview of the structural features and their general impact on the activity of selected anthracyclines.

| Compound | Key Structural Modification from Doxorubicin | General Impact on Physicochemical Properties | General Impact on Biological Activity |

| Doxorubicin | - (Parent Compound) | Hydrophilic | Potent Topoisomerase II inhibitor and anticancer agent |

| This compound | Trifluoroacetylation at the 3'-N position | Increased lipophilicity | Modulated biological activity, potential for altered topoisomerase II interaction and cellular uptake |

| Daunorubicin (B1662515) | Lacks the 14-hydroxyl group | Slightly more lipophilic than doxorubicin | Potent anticancer agent, particularly in leukemias |

| Idarubicin | Lacks both the 14-hydroxyl and the 4-methoxy group | Significantly more lipophilic than doxorubicin | High potency, increased cellular uptake |

| Epirubicin | Epimerization of the 4'-hydroxyl group | Similar hydrophilicity to doxorubicin | Broad-spectrum anticancer activity, potentially altered metabolism and toxicity profile |

This comparative analysis underscores that even subtle modifications to the anthracycline scaffold can lead to significant changes in their biological activity, cellular pharmacology, and therapeutic potential. The trifluoroacetylation of doxorubicin represents one such modification that, by altering the properties of the crucial 3'-amino group, creates a derivative with a distinct SAR profile.

Drug Delivery Systems and Formulation Strategies for N Trifluoroacetyldoxorubicin

Encapsulation and Incorporation into Nanoparticulate Systems

Encapsulation of chemotherapeutic drugs into nanoparticles is a promising strategy to overcome limitations associated with conventional chemotherapy. Various materials have been explored to create nanocarriers for anthracyclines like doxorubicin (B1662922), providing a basis for the development of delivery systems for its derivative, N-Trifluoroacetyldoxorubicin.

Polymeric nanoparticles offer a versatile platform for drug delivery due to their biocompatibility, biodegradability, and the ease with which their properties can be modified.

Dendrimers: These highly branched, monodisperse macromolecules, such as poly(amidoamine) (PAMAM) dendrimers, are extensively studied for drug delivery. Their unique architecture includes internal cavities for drug encapsulation and a high density of surface functional groups for attaching targeting ligands. For instance, generation 5 (G5) PAMAM dendrimers have been used to encapsulate doxorubicin, demonstrating a platform that could be adapted for this compound to achieve targeted cancer therapy. The encapsulation of doxorubicin into dendrimers can also prevent its degradation and improve its chemical stability. Studies have shown that modifying the surface of PAMAM dendrimers, for example with Pluronic F127, can significantly reduce the inherent toxicity of the dendrimer while maintaining the ability to encapsulate and provide sustained release of doxorubicin.

Chitosan-Based Systems: Chitosan (B1678972), a natural polysaccharide derived from chitin, is an attractive material for nanoparticle formulation due to its biocompatibility, biodegradability, and cationic nature. Chitosan-based nanoparticles have been explored for the delivery of doxorubicin, where they can enhance drug internalization into cancer cells and help overcome multidrug resistance. One of the challenges with a cationic drug like doxorubicin is its encapsulation into a positively charged chitosan matrix. To address this, strategies such as complexing the drug with a polyanion like dextran (B179266) sulfate (B86663) have been employed, which has been shown to double the encapsulation efficiency. Confocal microscopy studies have indicated that doxorubicin, when delivered via chitosan nanoparticles, enters the cells while still associated with the nanoparticle, ensuring the drug reaches its intracellular target in its active form.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They were one of the first nano-drug delivery systems to be clinically approved and remain a cornerstone of cancer therapy. The encapsulation of doxorubicin in liposomes, as seen in formulations like Doxil®, alters the drug's biodistribution, reduces its cardiotoxicity, and enhances its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

The release of the encapsulated drug from liposomes can be engineered to be sensitive to environmental triggers. For example, research has shown that doxorubicin release from liposomes is greater at a lower pH (pH 5.0), which is characteristic of the tumor microenvironment and endosomal compartments, compared to the physiological pH of 7.4. Furthermore, advanced liposomal systems have been developed that incorporate light-sensitive components, such as porphyrin-phospholipids, allowing for near-infrared (NIR) light-triggered drug release. This provides spatial and temporal control over drug delivery, concentrating the therapeutic effect at the tumor site upon irradiation. Such strategies could be highly beneficial for delivering this compound to improve its therapeutic index.

Albumin, the most abundant plasma protein, is a natural carrier for various molecules and has been exploited for drug delivery. Albumin-based nanoparticles are biocompatible, non-immunogenic, and can be prepared using methods like desolvation. These nanoparticles have been shown to be effective delivery systems for doxorubicin, capable of overcoming transporter-mediated drug resistance in cancer cells.

The inherent biological pathways of albumin can be leveraged for tumor targeting. Albumin nanoparticles can accumulate in tumors due to the EPR effect. Furthermore, tumors often overexpress receptors that bind albumin, such as the 60-kDa glycoprotein (B1211001) (gp60) receptor and the secreted protein acidic and rich in cysteine (SPARC), leading to enhanced cellular uptake. Studies with doxorubicin-loaded human serum albumin (HSA) nanoparticles have demonstrated that these carriers can enhance the anti-tumor efficiency in cancer cells through controlled release and increased intracellular delivery. Given that this compound binds effectively to albumin, this type of nanocarrier represents a particularly promising strategy for its targeted delivery.

Evaluation of Drug-Carrier Binding Characteristics and Release Kinetics

The interaction between the drug and its carrier, along with the rate at which the drug is released, are critical parameters that determine the in vivo performance of a drug delivery system.

The binding of this compound to serum albumins has been investigated. Spectroscopic and molecular modeling studies have shown that this compound binds strongly to both bovine serum albumin (BSA) and human serum albumin (HSA) through a combination of hydrophilic and hydrophobic interactions. The binding affinity is slightly lower than that of the parent compound, doxorubicin. This strong binding suggests that albumin is a viable natural carrier for this drug.

Table 1: Drug Release Characteristics from Nanoparticle Systems

Strategies for Enhanced Cellular Uptake and Preclinical Tumor Targeting

For a nanocarrier to be effective, it must not only reach the tumor but also be efficiently internalized by cancer cells. The physicochemical properties of nanoparticles, such as size, shape, and surface charge, play a critical role in their interaction with cells and subsequent uptake.

Strategies to enhance cellular uptake often involve decorating the nanoparticle surface with targeting ligands that bind to receptors overexpressed on cancer cells. This active targeting can significantly improve the specificity and efficacy of the drug delivery system. For doxorubicin, ligands such as folic acid and transferrin have been used to modify liposomes, leading to enhanced cell association and cytotoxicity in cancer cells that overexpress the corresponding receptors.

Table 2: Compound Names

Analytical Methodologies for N Trifluoroacetyldoxorubicin Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)

Chromatographic methods are fundamental for isolating and quantifying N-Trifluoroacetyldoxorubicin from complex mixtures, such as reaction products or biological samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the quantification of doxorubicin (B1662922) and its derivatives in various matrices, including plasma and tissues. pharmaffiliates.comnih.gov A typical HPLC method involves a sample processing step followed by chromatographic separation and detection. pharmaffiliates.com For doxorubicin analogues, reversed-phase columns, such as a C18 column, are frequently used. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes with pH adjustment to optimize separation. nih.gov

Due to the inherent fluorescence of the anthracycline structure, fluorescence detection is a common choice, offering high sensitivity with excitation and emission wavelengths set appropriately for the molecule. pharmaffiliates.comnih.gov HPLC assays developed for doxorubicin have demonstrated high sensitivity, reproducibility, and accuracy, making them suitable for detailed pharmacokinetic studies. pharmaffiliates.comnih.gov These established methods for doxorubicin serve as a strong foundation for developing specific protocols for this compound, ensuring precise quantification in research settings.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile method used for analyzing mixtures, determining the purity of compounds, and monitoring the progress of chemical reactions. scbt.com The technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. scbt.com

In the context of this compound, TLC can be used to quickly assess its presence in a sample and to separate it from its parent compound, doxorubicin, or other impurities. scbt.comepa.gov The separation is based on the polarity of the compounds, the adsorbent, and the solvent system used. After development, the separated spots are visualized. Since this compound is a colored compound, its spots can be observed directly. For enhanced sensitivity, visualization can be done under UV light, where compounds may appear as dark spots on a fluorescent background. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. scbt.comlabsolu.ca

| Technique | Common Application | Key Parameters | Detection Method |

| HPLC | Quantification in biological samples, pharmacokinetic studies. pharmaffiliates.comnih.gov | C18 column, acetonitrile/water mobile phase. nih.gov | Fluorescence, UV-Vis. pharmaffiliates.com |

| TLC | Purity assessment, reaction monitoring, qualitative analysis. scbt.comepa.gov | Silica gel plate, appropriate solvent system. scbt.com | Visual, UV light. |

Spectroscopic Methods for Interaction Analysis (e.g., FTIR, Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques are invaluable for investigating the non-covalent interactions between this compound and its biological targets, such as proteins and nucleic acids. These methods provide information on binding mechanisms, conformational changes, and binding affinity.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations and rotations. scbt.com The resulting spectrum is a unique molecular "fingerprint" based on the functional groups present in the molecule. scbt.comsigmaaldrich.com This technique is highly effective for identifying organic materials and analyzing their chemical structure. scbt.com In the study of drug-biomolecule interactions, FTIR can detect changes in the vibrational frequencies of both the drug and the macromolecule upon binding. This information helps to identify the specific functional groups involved in the interaction and to characterize conformational changes in the biomolecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. pharmaffiliates.com It measures the differential absorption of left- and right-circularly polarized light. pharmaffiliates.com This technique is particularly sensitive to the secondary structure of proteins (e.g., α-helices and β-sheets) and the conformation of nucleic acids. pharmaffiliates.com When a small molecule like this compound binds to a protein or DNA, it can perturb the macromolecule's structure, leading to changes in the CD spectrum. nih.gov Furthermore, if the drug itself is chiral, its binding to the macromolecule can result in an induced CD (ICD) spectrum, which provides direct evidence of the binding event and can be used to probe the binding geometry. nih.gov

Fluorescence Spectroscopy: The anthracycline core of this compound is inherently fluorescent, a property that is extensively utilized in interaction studies. epa.gov Fluorescence spectroscopy can sensitively measure the compound in various biological systems. epa.gov The parent compound, doxorubicin, exhibits maximum excitation and emission wavelengths of approximately 470 nm and 560 nm, respectively. epa.gov The binding of this compound to a target like a protein or DNA often leads to changes in its fluorescence properties, such as quenching (a decrease in intensity) or enhancement, and shifts in the emission maximum. By titrating the biomolecule with the drug and monitoring these changes, one can determine key binding parameters, including the binding constant and the number of binding sites.

| Spectroscopic Method | Principle | Information Gained | Application in this compound Research |

| FTIR | Measures absorption of IR light by molecular functional groups. sigmaaldrich.com | Identification of functional groups, conformational changes. scbt.com | Determining which parts of the drug and target molecule are involved in binding. |

| Circular Dichroism | Measures differential absorption of circularly polarized light by chiral molecules. pharmaffiliates.com | Secondary structure of proteins/DNA, conformational changes upon binding. nih.gov | Analyzing changes in protein or DNA structure upon complex formation. |

| Fluorescence | Exploits the intrinsic fluorescence of the anthracycline structure. epa.gov | Binding affinity, binding stoichiometry, local environment changes. epa.gov | Quantifying the strength and specifics of the interaction with biological targets. |

Mass Spectrometry-Based Approaches for Quantification in Complex Biological Matrices (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

The development of an LC-MS/MS method for this compound would be guided by the numerous validated methods available for doxorubicin. pharmaffiliates.comlabsolu.ca The process typically involves:

Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. This is often achieved through liquid-liquid extraction or solid-phase extraction to remove interfering substances like proteins and salts. pharmaffiliates.com

Chromatographic Separation: The extract is injected into an LC system, where this compound is separated from other components on a chromatographic column (e.g., a C18 column). labsolu.ca

Ionization and Mass Analysis: The analyte eluting from the column is ionized, typically using electrospray ionization (ESI) in the positive mode. labsolu.ca The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS): For quantification, a specific precursor ion corresponding to this compound is selected and fragmented. The intensity of one or more specific product ions is then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification down to the ng/mL or even pg/mL level. pharmaffiliates.com

Validated LC-MS/MS methods for doxorubicin demonstrate excellent linearity over a wide concentration range and have low limits of quantification (LLOQ), making them ideal for pharmacokinetic studies where drug concentrations can vary significantly over time. pharmaffiliates.com

| Parameter | Typical Value/Method for Doxorubicin Analogs | Reference |

| Biological Matrices | Plasma, urine, various tissues (liver, kidney, tumor) | |

| Sample Preparation | Liquid-Liquid Extraction, Solid-Phase Extraction | pharmaffiliates.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | labsolu.ca |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma | pharmaffiliates.com |

| Linear Range | e.g., 0.5–200 ng/mL in plasma | pharmaffiliates.com |

Computational and Molecular Modeling Approaches for Mechanistic Insights (e.g., Docking Studies)

Computational and molecular modeling techniques, particularly molecular docking, are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target (receptor) at the atomic level. These methods provide mechanistic insights that complement experimental data.

Molecular docking studies have been successfully employed to investigate the binding of this compound to biological targets. For instance, modeling has been used to locate the binding sites of both doxorubicin and this compound with tRNA. scbt.com Such studies can predict the preferred binding pose of the drug within the target's binding pocket and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. pharmaffiliates.com

The general workflow for a molecular docking study involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein or nucleic acid (often from databases like the Protein Data Bank) and the ligand, this compound.

Docking Simulation: Using software to systematically sample a large number of orientations and conformations of the ligand within the receptor's active site.

Scoring and Analysis: Each generated pose is assigned a score that estimates its binding affinity. labsolu.ca The top-ranked poses are then analyzed to understand the specific atomic interactions driving the binding.

For doxorubicin and its derivatives, docking studies have been used to explore their interactions with DNA (via intercalation and groove binding), topoisomerase enzymes, and various other proteins. pharmaffiliates.com These computational models help to explain the structure-activity relationships and the biological effects of modifications to the doxorubicin molecule, such as the addition of the trifluoroacetyl group.

| Computational Technique | Purpose | Key Insights Provided | Example Application |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Preferred binding orientation, key amino acid/nucleotide interactions, binding energy score. pharmaffiliates.comlabsolu.ca | Locating the binding sites of this compound on tRNA. scbt.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in the drug-target complex over time. | Stability of the binding pose, conformational changes in the receptor. | Assessing the stability of the docked this compound-target complex. |

Development and Validation of Reference Standards for Research Applications

The availability of a high-purity, well-characterized reference standard is a prerequisite for the accurate and reproducible analysis of any compound. For this compound, reference standards are available commercially from various chemical suppliers for research purposes. pharmaffiliates.comscbt.comlabsolu.ca These standards are essential for a wide range of applications, including the calibration of analytical instruments, the preparation of quality control samples, and the confirmation of compound identity.

A reference standard is typically accompanied by a Certificate of Analysis (CoA). scbt.com This document provides critical information about the standard, including:

Identity: Confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purity: Determined by chromatographic techniques such as HPLC, often expressed as a percentage. Purity levels are frequently greater than 95%.

Lot Number: A unique identifier for traceability.

Storage Conditions: Recommended conditions (e.g., 2-8°C Refrigerator) to ensure stability. pharmaffiliates.com

Expiry Date: The date until which the standard is certified to be stable.

The development and validation of a reference standard is a rigorous process. It involves the chemical synthesis of the compound, followed by extensive purification to achieve a high degree of purity. The validation process then involves a comprehensive characterization using multiple analytical techniques to unequivocally confirm its structure and assess its purity. The use of such a certified reference standard ensures that measurements made in different experiments and by different laboratories are consistent and reliable, which is fundamental to the integrity of scientific research.

Advanced Research Directions and Future Perspectives on N Trifluoroacetyldoxorubicin

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary mechanism of action for anthracyclines like doxorubicin (B1662922) involves the inhibition of DNA topoisomerase II, leading to DNA damage and apoptosis, the precise molecular targets and signaling pathways of N-Trifluoroacetyldoxorubicin are still under active investigation. Research into the broader family of anthracyclines provides a foundational understanding, with the expectation that this compound shares some of these mechanisms while potentially possessing unique interactions due to its trifluoroacetyl modification.

Doxorubicin is known to induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, such as DNA damage, leading to the activation of pro-apoptotic proteins like Bax and Bak. This, in turn, results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. The extrinsic, or death receptor, pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase cascade. Doxorubicin has been shown to enhance the apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer cells through the activation of caspases. researchgate.net Furthermore, doxorubicin can induce apoptosis in both normal and tumor cells through distinct mechanisms involving hydrogen peroxide (H₂O₂) and the p53 tumor suppressor protein. nih.gov

The cellular uptake of doxorubicin and its derivatives is a critical factor influencing their efficacy. While free doxorubicin can diffuse across the cell membrane, nanoparticle-based delivery systems primarily utilize endocytosis. nih.gov The trifluoroacetyl group in this compound may alter its lipophilicity and cellular uptake characteristics compared to the parent compound, a factor that warrants further specific investigation.

Recent studies on doxorubicin have also implicated other regulated cell death pathways, including ferroptosis, necroptosis, and pyroptosis, in its cardiotoxic effects. nih.gov Understanding whether this compound also modulates these pathways could open new avenues for therapeutic intervention and toxicity management.

Development of Strategies for Overcoming Drug Resistance in Preclinical Settings

A significant challenge in cancer chemotherapy is the development of drug resistance. While specific preclinical studies on overcoming resistance to this compound are limited, research into circumventing doxorubicin resistance offers valuable insights and potential strategies that could be adapted.

Multidrug resistance (MDR) is a common mechanism where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key player in MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

Several strategies are being explored in preclinical models to overcome doxorubicin resistance, and these could be hypothetically applied to this compound:

Combination Therapies: The use of combination therapies is a cornerstone of modern oncology. broadinstitute.orgnih.govfiercebiotech.comnih.gov Combining agents that target different cellular pathways can create synergistic effects and overcome resistance. nih.govfiercebiotech.com For instance, combining a drug that inhibits a key resistance-conferring enzyme with another anticancer drug has shown promise in preclinical models. hidocdr.com In the context of doxorubicin, combining it with agents that inhibit DNA repair mechanisms or sensitize cells to apoptosis has been investigated.

Targeting Resistance Pathways: Research is increasingly focused on identifying and targeting the specific molecular mechanisms that drive resistance. This can involve inhibiting the function of efflux pumps like P-gp or targeting downstream signaling pathways that promote cell survival. fiercebiotech.com

Nanoparticle-based Drug Delivery: Encapsulating drugs in nanoparticles can alter their pharmacokinetic properties and cellular uptake mechanisms, potentially bypassing efflux pumps and increasing drug accumulation in tumor cells. nih.gov

Immunotherapy Combinations: The integration of chemotherapy with immunotherapy, such as immune checkpoint inhibitors, is a rapidly evolving field. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing the anti-tumor immune response. nih.gov

Preclinical models, including patient-derived xenografts (PDX), are crucial for testing these strategies and identifying effective combinations to combat resistance. nih.gov

Rational Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The rational design and synthesis of new analogues of this compound aim to improve its therapeutic index by enhancing anti-tumor activity, reducing toxicity, and overcoming resistance. This involves modifying the chemical structure to alter its physicochemical properties, molecular interactions, and metabolic fate.

One approach is the synthesis of derivatives with modifications at various positions of the anthracycline core. For example, the synthesis of novel fluoroquinolone analogues has been explored to develop new anticancer agents that inhibit topoisomerase, induce cell cycle arrest, and promote apoptosis. nih.gov Similarly, the design of quinoline-chalcone derivatives has yielded compounds with potent antiproliferative activity. mdpi.com

A specific example related to this compound is the synthesis of three new N-(trifluoroacetyl) doxorubicin analogues under mild reaction conditions. Further research into the biological activity of these new compounds is warranted.

The table below summarizes some examples of the design and synthesis of novel anticancer compounds, which illustrates the general strategies employed in the field.

| Compound Class | Design Strategy | Potential Therapeutic Application |

| Fluoroquinolone Analogues | Functionalization of the acid hydrazides of existing fluoroquinolones. | Anticancer agents targeting topoisomerase. nih.gov |

| Quinoline-Chalcone Derivatives | Molecular hybridization of quinoline (B57606) and chalcone (B49325) scaffolds. | Anticancer agents with antiproliferative activity. mdpi.com |

| 5-Chlorosalicylamide Derivatives | Modification of niclosamide (B1684120) structure. | Antifibrosis and potentially anticancer agents. nii.ac.jp |

| 2-Amino-5-phenylthiophen-3-carboxamide Derivatives | Targeting NF-κB signaling pathway. | Antifibrosis and potentially anticancer agents. nii.ac.jp |

Integration with Emerging Research Technologies (e.g., Nanosensors for In Vivo Monitoring, Artificial Intelligence in SAR)

The integration of this compound research with emerging technologies holds immense promise for accelerating drug development and personalizing treatment.

Nanosensors for In Vivo Monitoring:

Real-time, in vivo monitoring of drug distribution and concentration at the tumor site can provide invaluable information for optimizing treatment regimens. While specific nanosensors for this compound have not been reported, the development of nanosensors for doxorubicin demonstrates the feasibility of this approach. These sensors can be used for preclinical in vivo imaging to study drug biodistribution and kinetics. researchgate.netlu.senih.gov Near-infrared (NIR) fluorescence imaging, in particular, offers advantages such as deep tissue penetration and low autofluorescence, making it suitable for in vivo applications. nih.gov The ability to non-invasively track drug delivery and accumulation in real-time can help in making more informed decisions during drug development. lu.se

Artificial Intelligence in Structure-Activity Relationship (SAR) Studies:

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the biological activity of compounds based on their chemical structure. In the context of this compound, AI can be employed for:

Predictive Modeling: AI algorithms can be trained on existing SAR data for anthracyclines to predict the anticancer activity and potential toxicity of novel this compound analogues.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of next-generation anthracyclines with improved efficacy and safety profiles.